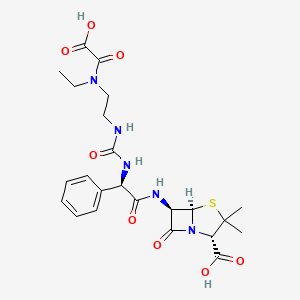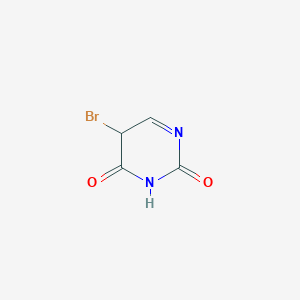
5-Bromouraci
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromouracil is a brominated derivative of uracil, a pyrimidine base found in RNA. It acts as an antimetabolite or base analog, substituting for thymine in DNA. This substitution can induce DNA mutations, making 5-Bromouracil a valuable tool in genetic research and mutagenesis studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Bromouracil can be synthesized by brominating uracil. One common method involves using sodium bromide and sodium hypochlorite as brominating agents in an acidic aqueous solution. The reaction is carried out under mild conditions to yield high-purity 5-Bromouracil .
Industrial Production Methods: In industrial settings, uracil is mixed with a solvent and a catalyst, heated to 75-85°C, and maintained at this temperature for 25-35 minutes. The temperature is then reduced, and a brominating reagent is added. The mixture is heated again and maintained for 18-22 hours. The temperature is then lowered to precipitate primary crystals, which are dried to obtain crude 5-Bromouracil .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromouracil undergoes various chemical reactions, including substitution and photochemical reactions. It can substitute for thymine in DNA, leading to base-pairing changes and mutations .
Common Reagents and Conditions: Common reagents used in reactions with 5-Bromouracil include brominating agents like sodium bromide and sodium hypochlorite. Photochemical reactions often involve ultraviolet light to induce specific changes in the compound .
Major Products Formed: The major products formed from reactions involving 5-Bromouracil include uracil, 5,5’-diuracil, oxalic acid, urea, parabanic acid, and glyoxal .
Wissenschaftliche Forschungsanwendungen
5-Bromouracil is primarily used as an experimental mutagen. Its ability to substitute for thymine in DNA makes it a valuable tool for studying DNA replication and mutation processes. It is also used in cancer research due to its mutagenic properties .
In molecular biology, 5-Bromouracil is used as a photoreactive probe to study electron transfer and protein-DNA interactions. Its deoxyriboside derivative, 5-bromo-2-deoxy-uridine, is used to treat neoplasms .
Wirkmechanismus
5-Bromouracil exerts its effects by substituting for thymine in DNA. It exists in three tautomeric forms, each with different base-pairing properties. The keto form pairs with adenine, while the enol and ion forms pair with guanine. This leads to base-pairing changes and mutations during DNA replication .
The compound’s mutagenic properties are attributed to its ability to induce point mutations via base substitution. The base pair can change from an A-T to a G-C or vice versa, depending on the tautomeric form of 5-Bromouracil present in the DNA .
Vergleich Mit ähnlichen Verbindungen
- 5-Fluorouracil
- 5-Chlorouracil
Comparison: 5-Bromouracil is unique in its ability to induce mutations by substituting for thymine in DNA. While 5-Fluorouracil and 5-Chlorouracil also act as antimetabolites, their mechanisms and applications differ. For instance, 5-Fluorouracil is widely used in cancer treatment due to its ability to inhibit thymidylate synthase, whereas 5-Bromouracil is primarily used as a mutagen in genetic research .
Eigenschaften
CAS-Nummer |
948549-67-5 |
|---|---|
Molekularformel |
C4H3BrN2O2 |
Molekulargewicht |
190.98 g/mol |
IUPAC-Name |
5-bromo-5H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H3BrN2O2/c5-2-1-6-4(9)7-3(2)8/h1-2H,(H,7,8,9) |
InChI-Schlüssel |
LIKAIUUIISHGBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=O)NC(=O)C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




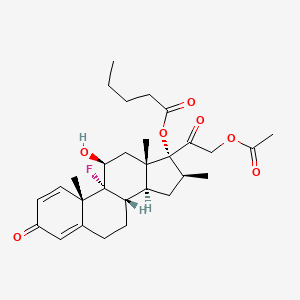
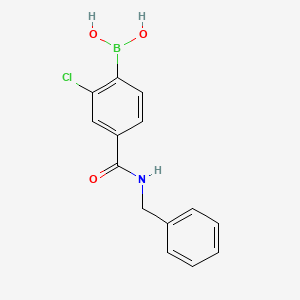
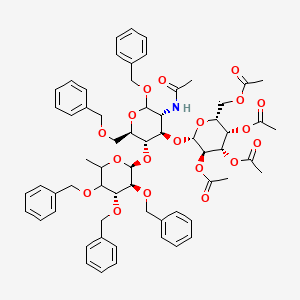
![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-](/img/structure/B13412715.png)
![4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B13412721.png)
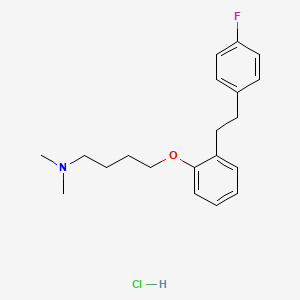
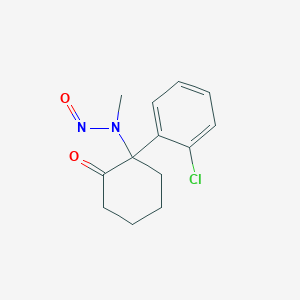
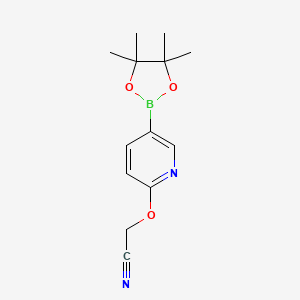
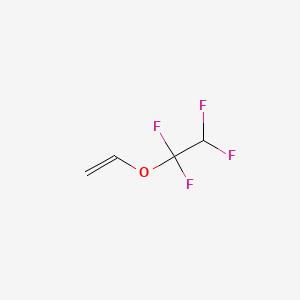
![2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine](/img/structure/B13412779.png)

